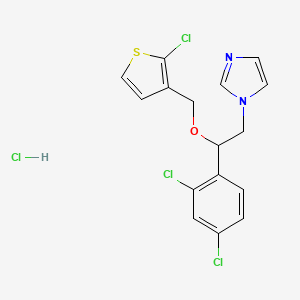

Tioconazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61675-64-7 |

|---|---|

Molecular Formula |

C16H14Cl4N2OS |

Molecular Weight |

424.2 g/mol |

IUPAC Name |

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;hydrochloride |

InChI |

InChI=1S/C16H13Cl3N2OS.ClH/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19;/h1-7,10,15H,8-9H2;1H |

InChI Key |

UKQXXGSDDSCAHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl.Cl |

Origin of Product |

United States |

Mechanisms of Antifungal and Antimicrobial Action of Tioconazole Hydrochloride

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

The cornerstone of tioconazole's antifungal activity lies in its ability to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. patsnap.comdrugbank.com Ergosterol is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining the structural integrity, fluidity, and proper functioning of the fungal membrane. patsnap.com By disrupting ergosterol production, tioconazole (B1681320) compromises the fungal cell's ability to survive and replicate. patsnap.comchemicalbook.com

Tioconazole specifically targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P-450 enzyme encoded by the ERG11 gene. nih.govdrugbank.compatsnap.com This enzyme is essential for the C-14α-demethylation of lanosterol, a precursor sterol in the ergosterol biosynthesis pathway. chemicalbook.comresearchgate.net Tioconazole, through its imidazole (B134444) ring, binds to the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking its catalytic activity. researchgate.net This inhibition is a key step that halts the conversion of lanosterol to ergosterol. nih.govchemicalbook.com

Table 1: Tioconazole Hydrochloride's Primary Target and Effect

| Target Enzyme | Gene | Mechanism of Inhibition | Consequence |

|---|

The inhibition of lanosterol 14α-demethylase by tioconazole leads to a depletion of ergosterol in the fungal cell membrane. chemicalbook.com Concurrently, this enzymatic blockade results in the accumulation of lanosterol and other 14α-methylated precursor sterols within the cell. patsnap.comchemicalbook.com These accumulated sterols are unable to fulfill the structural and functional roles of ergosterol, leading to significant disruptions in the cell membrane's architecture and function. researchgate.net

Fungal Cell Membrane Disruption and Permeability Alteration

The disruption of ergosterol synthesis and the accumulation of abnormal sterols have profound consequences for the fungal cell membrane. patsnap.com These changes lead to a loss of structural integrity and an increase in membrane permeability, ultimately resulting in cell death. nih.govdrugbank.com

Ergosterol is critical for regulating the fluidity and structural integrity of the fungal cell membrane. patsnap.com Its depletion and replacement with precursor sterols alter the physical properties of the membrane, making it more rigid and less stable. patsnap.commdpi.com This loss of structural integrity compromises the cell's ability to maintain its shape and withstand osmotic stress. patsnap.compatsnap.com

In addition to its effects on ergosterol synthesis, tioconazole may also directly interact with the phospholipids (B1166683) in the fungal cell membrane. nih.govdrugbank.com This interaction can further contribute to membrane disruption and increased permeability. youtube.com At higher concentrations, tioconazole appears to exert a direct membrane-damaging effect, leading to the leakage of essential intracellular components and a fungicidal action. chemicalbook.comnih.gov

Multifaceted Cellular and Molecular Targets

Beyond its primary effects on the cell membrane, tioconazole has been observed to impact other cellular processes, highlighting its multifaceted mechanism of action. nih.govdrugbank.com These additional targets contribute to its broad-spectrum antifungal and antimicrobial activity.

Table 2: Additional Cellular and Molecular Targets of Tioconazole

| Cellular/Molecular Target | Observed Effect |

|---|---|

| Endogenous Respiration | Inhibition nih.govdrugbank.com |

| Yeast-to-Mycelial Transformation | Inhibition nih.govdrugbank.com |

| Purine Uptake | Inhibition drugbank.com |

| Triglyceride and/or Phospholipid Biosynthesis | Impairment nih.govdrugbank.com |

| Ion Transport (Gardos channel) | Blockage, inhibiting calcium and potassium movement drugbank.comyoutube.com |

Research has also indicated that tioconazole can inhibit endogenous respiration, interfere with the transformation of yeasts into their mycelial forms, and impair the uptake of purines. nih.govdrugbank.com Furthermore, it may disrupt the biosynthesis of triglycerides and phospholipids and block ion transport pathways like the Gardos channel, which is responsible for the movement of calcium and potassium ions across the cell membrane. drugbank.comyoutube.com Some studies have also shown that tioconazole can induce cytotoxicity by inhibiting microtubule assembly, leading to cell cycle arrest. nih.gov These diverse cellular and molecular interactions underscore the comprehensive antifungal and antimicrobial profile of this compound.

Modulation of Yeast-to-Mycelial Morphological Transformation

A key virulence factor for many pathogenic fungi, such as Candida albicans, is the ability to transition from a yeast-like form to a more invasive mycelial (hyphal) form. Tioconazole has been observed to inhibit this morphological transformation. drugbank.comnih.gov By preventing the formation of hyphae, tioconazole limits the fungus's ability to penetrate host tissues and disseminate, thereby curtailing the progression of the infection. This action is particularly significant in the context of mucosal and systemic fungal infections.

Interference with Purine Uptake Mechanisms

The synthesis of nucleic acids (DNA and RNA) is fundamental for the growth and replication of any organism. Tioconazole has been found to interfere with the uptake of purines, which are essential building blocks for nucleic acid synthesis. drugbank.comnih.gov By blocking the transport of these vital precursors into the fungal cell, tioconazole effectively starves the organism of the necessary components for DNA and RNA production, leading to an arrest of the cell cycle and inhibition of proliferation.

Blockade of Calcium and Potassium Ion Transport (Gardos Channel Pathway)

A distinct mechanism of action for tioconazole involves the blockade of ion transport channels, specifically the Gardos channel, which is responsible for calcium-activated potassium efflux. drugbank.comnih.gov The Gardos channel plays a role in regulating cell volume and maintaining ionic homeostasis. nih.gov While the primary research on Gardos channel inhibitors has been in the context of red blood cells, the inhibition of this pathway in fungal cells by tioconazole suggests a disruption of ion balance, which can lead to osmotic stress and contribute to cell death. nih.govnih.gov This mechanism highlights a broader impact of tioconazole on fundamental cellular transport processes.

Antibacterial Activity and Underlying Mechanisms

In addition to its well-established antifungal properties, tioconazole also exhibits antibacterial activity, particularly against certain types of bacteria. drugbank.comnih.govnih.govsigmaaldrich.com

Spectrum of Activity Against Gram-Positive Cocci Bacteria

Tioconazole has demonstrated a notable spectrum of activity against various Gram-positive cocci. drugbank.comnih.govsigmaaldrich.comnih.gov This includes clinically relevant species such as Staphylococcus and Enterococcus. nih.govdrugs.com The underlying mechanism of its antibacterial action is believed to be similar to its antifungal effects, involving the disruption of the bacterial cell membrane and interference with essential metabolic processes. The table below summarizes the in vitro susceptibility of select Gram-positive cocci to tioconazole.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| Staphylococci | 1-8 | Not Reported |

| Enterococci | 1-8 | Not Reported |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data derived from in vitro studies. nih.gov

The antibacterial activity of tioconazole against these Gram-positive organisms suggests its potential utility in mixed infections where both fungi and susceptible bacteria may be present.

Proposed Molecular Basis for Antibacterial Effects

This compound, a broad-spectrum imidazole antifungal agent, also demonstrates notable antibacterial properties, particularly against certain Gram-positive cocci. drugbank.comnih.gov While its primary mechanism of action against fungi is well-documented as the inhibition of ergosterol synthesis, the precise molecular basis for its antibacterial effects is thought to involve related but distinct interactions with the bacterial cell. patsnap.comchemicalbook.com Research suggests that the antibacterial action of tioconazole is multifaceted, primarily centered on the disruption of the bacterial cell membrane and its critical functions. chemicalbook.comnih.gov

The primary proposed mechanism for tioconazole's antibacterial activity is the disruption of the bacterial cell membrane's integrity. chemicalbook.com This action is analogous to its effect on fungal cells, where it inhibits the synthesis of essential sterols, leading to increased membrane permeability. drugbank.comtaylorandfrancis.com In bacteria, which lack sterols, it is hypothesized that tioconazole directly interacts with the lipid bilayer of the cell membrane, causing disorganization and a subsequent increase in permeability. This disruption leads to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in the cessation of metabolic processes and cell death. chemicalbook.com

Further evidence supporting the role of membrane disruption comes from studies observing the synergistic effects of tioconazole with other agents. For instance, the addition of the antioxidant butylated hydroxyanisole (BHA) has been shown to significantly increase the bactericidal activity of tioconazole against resistant strains of Escherichia coli. nih.gov This synergistic effect is believed to be due to an enhanced alteration in cellular permeability, leading to a greater leakage of cellular enzymes. nih.gov

Research has quantified the in vitro activity of tioconazole against a range of bacterial species, providing insight into its spectrum of activity. Gram-positive bacteria, such as Staphylococcus and Enterococcus species, have been found to be among the most susceptible. nih.gov Conversely, Gram-negative bacteria are generally less susceptible. nih.gov The varying susceptibility is likely due to differences in the composition and structure of the bacterial cell envelope.

Detailed research findings have established the Minimum Inhibitory Concentrations (MIC) for tioconazole against various bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the in vitro susceptibility of several bacterial species to tioconazole.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Staphylococci | 1-8 | - |

| Enterococci | 1-8 | - |

| Moraxella catarrhalis | - | 2 |

| Gardnerella vaginalis | - | 16 |

| Mobiluncus spp. | - | 16 |

| Prevotella bivia | - | 64 |

| Lactobacillus spp. | - | ≥256 |

Data sourced from in vitro susceptibility tests. MIC₅₀ represents the concentration required to inhibit the growth of 50% of isolates, while MIC₉₀ represents the concentration required to inhibit 90% of isolates. nih.gov

The data indicates that tioconazole is highly effective against staphylococci and enterococci. nih.gov It also shows activity against bacteria associated with vaginosis, such as Gardnerella vaginalis and Mobiluncus spp. nih.gov Notably, species of Lactobacillus, which are part of the normal vaginal flora, were found to be the most resistant to tioconazole. nih.gov

Preclinical Antifungal and Antibacterial Spectrum of Tioconazole Hydrochloride

In Vitro Fungicidal Activity Profiles

Tioconazole (B1681320) hydrochloride exhibits potent fungicidal activity against a range of fungal pathogens in laboratory settings. Its mechanism of action, like other imidazole (B134444) antifungals, involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.

Activity Against Candida albicans and Other Candida Species

Tioconazole has demonstrated significant in vitro efficacy against Candida albicans, the most common causative agent of candidiasis, as well as other species of the genus Candida. In vitro assays have shown that clinical yeast isolates are markedly inhibited by tioconazole, with a reported Minimum Inhibitory Concentration for 50% of isolates (MIC50) of ≤ 0.5 µg/mL nih.govnactem.ac.uk. This indicates a high level of potency against a broad range of clinical yeast strains.

Among the non-albicans Candida species, variations in susceptibility have been observed. Notably, all tested isolates of Candida tropicalis have been reported to have an MIC of 8 µg/mL nih.govnactem.ac.uk. Tioconazole is also active against C. krusei, C. parapsilosis, and C. pseudotropicalis drugs.com.

| Organism | MIC50 (µg/mL) | MIC (µg/mL) |

|---|---|---|

| Clinical Yeast Isolates | ≤ 0.5 | - |

| Candida tropicalis | - | 8 |

Efficacy Against Torulopsis glabrata

Tioconazole exhibits fungicidal activity against Torulopsis glabrata (now classified as Candida glabrata) drugbank.com. This yeast is a notable pathogen, particularly in immunocompromised individuals, and can exhibit resistance to other antifungal agents. The demonstrated in vitro efficacy of tioconazole against T. glabrata underscores its broad spectrum of anti-yeast activity.

Susceptibility of Dermatophyte Fungi (e.g., Trichophyton spp., Microsporum spp.)

Tioconazole has shown potent in vitro activity against dermatophytes, the fungi responsible for infections of the skin, hair, and nails. This includes species of Trichophyton and Microsporum nactem.ac.uknih.gov. The compound is effective against common dermatophytes such as Trichophyton mentagrophytes, Trichophyton rubrum, Epidermophyton floccosum, and Microsporum canis drugs.com.

Activity Against Cryptococcus neoformans

In vitro studies have confirmed the activity of tioconazole against Cryptococcus neoformans, an encapsulated yeast that can cause serious infections, particularly meningitis, in immunocompromised patients nactem.ac.uknih.gov.

Efficacy Against Aspergillus Species

Tioconazole has also demonstrated in vitro activity against species of Aspergillus, a genus of molds that can cause a range of diseases from allergic reactions to life-threatening systemic infections nactem.ac.uknih.gov.

Comparative Antifungal Efficacy Studies In Vitro

Comparative in vitro studies have consistently highlighted the potent antifungal activity of this compound relative to other imidazole antifungal agents.

In direct comparisons, tioconazole was found to be more active than miconazole (B906) against all fungal species examined, with the exception of Aspergillus, against which both agents showed similar activity nih.gov. In several comparative trials, tioconazole has been reported to be at least as effective as other imidazole antifungals such as clotrimazole (B1669251), miconazole, and econazole (B349626) nih.gov. Furthermore, some studies have indicated a significantly greater efficacy for tioconazole when compared with these agents, as well as with systemic ketoconazole (B1673606) nih.gov.

| Comparator Antifungal | Relative In Vitro Efficacy of Tioconazole |

|---|---|

| Miconazole | More active against most fungi (excluding Aspergillus) |

| Clotrimazole | At least as effective, with some studies showing greater efficacy |

| Econazole | At least as effective, with some studies showing greater efficacy |

| Ketoconazole (systemic) | Some studies show greater efficacy |

Comparison with Other Imidazole and Triazole Antifungals

Preclinical studies have consistently shown that tioconazole's in vitro activity is comparable or superior to that of other imidazole and triazole antifungals.

In a comparative in vitro study, tioconazole was found to be more active than the imidazole miconazole against all tested species of Candida, Torulopsis glabrata, Cryptococcus neoformans, and various dermatophytes. nih.gov Both agents showed similar activity against Aspergillus species. nih.gov In a murine model of systemic Candida albicans infection, tioconazole produced a more marked reduction in viable Candida cells recovered from the kidneys compared to miconazole. nih.gov

Further comparisons indicate that tioconazole is at least as effective as other imidazoles like clotrimazole and econazole. nih.gov When compared with the triazole antifungal fluconazole (B54011), in vitro assays showed that clinical yeast isolates were significantly more inhibited by tioconazole (MIC₅₀, ≤ 0.5 µg/ml) than by fluconazole (MIC₅₀, 8 µg/ml). nih.gov

| Fungal Species | Tioconazole MIC Range (µg/ml) | Miconazole MIC Range (µg/ml) |

|---|---|---|

| Candida albicans | 0.1 - 6.2 | 0.2 - 12.5 |

| Candida spp. (other) | 0.1 - 12.5 | 0.2 - 25 |

| Torulopsis glabrata | 0.8 - 6.2 | 1.6 - 12.5 |

| Dermatophytes | 0.1 - 1.6 | 0.4 - 3.1 |

Antiprotozoal Activity in Preclinical Models

Beyond its antifungal and antibacterial properties, tioconazole has demonstrated significant activity against certain protozoa in preclinical assessments. nih.gov

Efficacy Against Trichomonas vaginalis

Tioconazole has been shown to possess in vitro activity against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis. nih.govbiomedres.us While nitroimidazoles like metronidazole (B1676534) and tinidazole (B1682380) are the primary class of drugs used for this infection, studies have explored the efficacy of other compounds. cdc.gov The antiprotozoal activity of tioconazole contributes to its broad-spectrum antimicrobial profile, making it a subject of interest for mixed vaginal infections where multiple pathogens may be present. nih.govbiomedres.us

Activity Against Gardnerella vaginalis and Bacteroides spp.

Preclinical data confirm that tioconazole inhibits the growth of bacterial species associated with bacterial vaginosis. In vitro susceptibility tests have determined the minimum inhibitory concentrations (MIC) for these organisms. nih.gov Tioconazole has shown inhibitory action against Gardnerella vaginalis and anaerobic bacteria such as Bacteroides species (now reclassified, with relevant species including Prevotella). nih.gov This activity is noteworthy as these bacteria are key components of the polymicrobial biofilm associated with bacterial vaginosis.

| Bacterial Species | MIC₉₀ (µg/ml) |

|---|---|

| Gardnerella vaginalis | 16 |

| Prevotella bivia | 64 |

Synthetic Methodologies and Structural Derivatization of Tioconazole Hydrochloride

Advanced Chemical Synthesis Pathways and Reaction Optimization

The conventional synthesis of tioconazole (B1681320) involves a multi-step process that can be hindered by long reaction times and modest yields. Traditional methods typically employ the reaction of 1-(2',4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol with 2-chloro-3-(chloromethyl)thiophene (B22618) in the presence of a strong base and an organic solvent. google.com To address these limitations, advanced synthetic methodologies have been developed to improve efficiency, yield, and industrial applicability.

One significant advancement is the development of a "one-pot" synthesis method. This approach simplifies the procedure by performing sequential reactions in a single reaction vessel without isolating intermediate products. A patented method describes adding 2-chloro-3-chloromethyl thiophene (B33073) directly after the synthesis of the imidazolyl ethanol (B145695) intermediate, streamlining the process and making it more suitable for industrial-scale production. google.com This method utilizes dimethylformamide (DMF) as a high-polarity solvent and PEG-600 as a catalyst. google.com

Reaction optimization has been a key focus of these advanced pathways. Experimental findings show that temperature plays a critical role. While the reaction can proceed at 50-55 °C, optimizing the temperature to 110-115 °C significantly improves the yield and facilitates product separation. google.com Further innovations include the use of microwave-assisted synthesis and ionic liquids as catalysts. Microwave technology can dramatically reduce reaction times—in some cases, by a factor of hundreds compared to conventional heating—and increase yields to over 70%. google.com This rapid heating, combined with the unique properties of ionic liquids, offers a more energy-efficient and faster route to synthesizing tioconazole. google.com

These optimized, one-pot methods offer several advantages:

Simplified Procedures: Eliminating the need to isolate intermediates saves time and resources. google.com

Increased Yield and Purity: Optimized conditions lead to higher yields of the final product. google.com

Cost-Effectiveness: The ability to recycle solvents like DMF reduces production costs. google.com

Industrial Scalability: The simplified steps and use of straightforward equipment make the process applicable for large-scale manufacturing. google.com

Preparation and Characterization of Novel Salt Forms

To overcome the poor aqueous solubility of tioconazole, which limits its bioavailability, researchers have focused on creating new crystalline salt forms. nih.gov Using solution precipitation techniques, several novel salts have been successfully prepared, including the mesylate, tosylate, maleate (B1232345) (1:1), and fumarate (B1241708) (1:1) hemihydrate. nih.gov The selection of an appropriate counterion is crucial as it directly influences the physicochemical properties of the resulting salt. nih.gov

These new salt forms have been extensively characterized using a multi-method approach to determine their structural and functional properties. nih.govresearchgate.net

Characterization Techniques for Novel Tioconazole Salts:

| Technique | Purpose |

|---|---|

| Thermal Analysis (DSC, TGA) | To determine melting points and thermal stability. nih.govresearchgate.net |

| Powder X-Ray Diffraction (PXRD) | To analyze the crystalline structure of the new solid phases. nih.gov |

| Spectroscopy (Mid-IR, Near-IR) | To confirm the formation of the salts and study molecular interactions. nih.gov |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure in both solution and solid states. researchgate.netresearchgate.net |

Studies have shown that these new salts exhibit improved thermal stability compared to the free base. nih.gov Crucially, they demonstrate significantly better intrinsic dissolution rates, with some being classified as "highly soluble" according to the Biopharmaceutical Classification System. nih.gov For instance, at a pH of 4.3, the sulfonic acid derivatives (mesylate and tosylate) showed superior dissolution rates compared to the carboxylic acid-derived salts. nih.gov This modulation of dissolution characteristics through careful salt selection suggests that specific salt forms can be chosen to meet the solubility requirements for different pharmaceutical applications. nih.gov

Among the novel salt forms, the tioconazole hydrochloride salt has been identified and characterized as a hemihydrate. researchgate.net This specific form was prepared by treating tioconazole in methanolic 1M HCl. researchgate.netresearchgate.net Single crystals suitable for detailed structural analysis were grown through the slow evaporation of an aqueous 1M HCl solution. researchgate.netnih.gov

The definitive structure was determined using single-crystal X-ray diffraction at 302 K. researchgate.netnih.gov This analysis confirmed the formation of a hemihydrate, a crystalline structure containing one water molecule for every two molecules of the hydrochloride salt. researchgate.net The study of this structure was extended to assess its behavior under different temperature conditions, with its form being determined after dehydration at 333 K and subsequent rehydration at 283 K. researchgate.netnih.gov

The functional properties of the hydrochloride salt hemihydrate were also evaluated. In an intrinsic dissolution rate test, this salt form was found to dissolve more than 2000 times faster than the tioconazole free base. researchgate.netresearchgate.net This dramatic improvement in dissolution rate and solubility highlights the potential of the hydrochloride hemihydrate salt as a viable replacement for the free base in pharmaceutical formulations where enhanced bioavailability is desired. researchgate.netresearchgate.net

Development and Analysis of Multi-component Crystals and Cocrystals

Further exploration into modifying the physicochemical properties of tioconazole has led to the development of multi-component crystals, which include both salts and cocrystals. rsc.orgacs.org These are crystalline solids composed of two or more different molecules held together in the same crystal lattice. Five initial crystalline salt forms of (±)-tioconazole were reported with hydrochloric, oxalic, malonic, fumaric, and DL-tartaric acids. rsc.org Subsequent research has expanded this to fourteen new multicomponent crystals. rsc.org

The development of these novel forms often begins with a rational coformer screening process, which may involve computational methods like molecular electrostatic potential-based energy computations and ΔpKa-based salt screening to predict successful pairings. rsc.org

Examples of Tioconazole Multi-component Crystals:

| Coformer | Stoichiometry (TCL:Coformer) | Crystal Type |

|---|---|---|

| Malonic Acid | 1:1 | Salt acs.orgacs.org |

| Fumaric Acid | 1:1 | Salt acs.orgacs.org |

| DL-Tartaric Acid | 1:1:1 (with H₂O) | Salt acs.orgacs.org |

| L-Tartaric Acid | Not specified | Salt Cocrystal rsc.org |

These multicomponent crystals are typically prepared using methods such as liquid-assisted grinding or slow evaporation from a solution. acs.orgacs.org Characterization is performed using techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules. acs.org Thermal analysis has been used to study the behavior of these crystals, such as the dehydration mechanism of the [TCL + TartAc + H₂O] salt, which upon heating loses water before melting and recrystallizing as an anhydrous salt. acs.orgfigshare.com

The formation of multi-component crystals significantly impacts the solubility and dissolution behavior of tioconazole. The (±)-tioconazole–L-tartaric acid salt cocrystal, for example, demonstrated the highest solubility and an improved dissolution profile compared to the free base. rsc.org Such enhancements are critical for improving the biopharmaceutical attributes of the drug. rsc.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drugs. Tioconazole is an imidazole (B134444) derivative, a class of compounds for which SAR is a well-explored area. nih.gov The antifungal activity of azole compounds like tioconazole stems from their ability to inhibit the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comdrugbank.com

While specific, extensive SAR studies focused solely on tioconazole analogs are not widely detailed in the literature, the principles can be inferred from studies on structurally related molecules, such as itraconazole (B105839). nih.gov For azole antifungals, SAR studies typically involve the synthesis of a library of analogs where specific parts of the molecule are systematically modified. nih.gov

Key structural components of tioconazole that would be targets for modification in SAR studies include:

The Imidazole Ring: This moiety is critical for coordinating with the heme iron atom in the active site of the target enzyme, 14-alpha demethylase. Modifications here are generally conservative.

The Dichlorophenyl Group: The halogen substitutions on this aromatic ring contribute to the binding affinity within the enzyme's active site. Altering the position or nature of these halogens can significantly impact potency.

The Thienyl Moiety and Ether Linkage: This part of the molecule occupies a distinct pocket in the enzyme. Modifications to the side chain, such as replacing the thienyl group or altering the linker, can modulate activity and selectivity. nih.gov

For example, in studies of itraconazole analogs, modifying the sec-butyl side chain led to compounds with enhanced biological activity. nih.gov This suggests that the corresponding region of the tioconazole molecule is also a prime candidate for structural derivatization to potentially improve its antifungal profile. Such studies help to build a comprehensive understanding of the structural requirements for potent antifungal activity, paving the way for the rational design of next-generation antifungal agents. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Tioconazole |

| This compound |

| 1-(2',4'-dichlorophenyl)-2-(1-imidazolyl)-ethanol |

| 2-chloro-3-(chloromethyl)thiophene |

| Dimethylformamide (DMF) |

| PEG-600 |

| Tioconazole mesylate |

| Tioconazole tosylate |

| Tioconazole maleate |

| Tioconazole fumarate |

| Hydrochloric acid |

| Oxalic acid |

| Malonic acid |

| Fumaric acid |

| DL-Tartaric acid |

| L-Tartaric acid |

| Nicotinic acid |

| Itraconazole |

| Ergosterol |

Advanced Analytical and Spectroscopic Characterization of Tioconazole Hydrochloride

Spectroscopic Analysis Techniques for Identification and Elucidation

Spectroscopic methods are fundamental in the identification and structural elucidation of pharmaceutical molecules like Tioconazole (B1681320) Hydrochloride. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a wealth of information about its chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HMBC) for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules such as tioconazole. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete and unambiguous assignment of the molecule's structure can be achieved. researchgate.netunr.edu.arresearchgate.net

One-dimensional (1D) ¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For tioconazole, the ¹H NMR spectrum shows distinct signals for the aromatic protons on the dichlorophenyl and chlorothienyl rings, as well as the protons of the imidazole (B134444) ring and the ethyl bridge. researchgate.net For instance, ¹H NMR spectra have identified four sp³ hydrogen signals, including a multiplet between 4.19-4.24 ppm and two doublets at 4.26 and 4.33 ppm. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. A typical ¹³C NMR spectrum for tioconazole displays 16 distinct peaks, corresponding to each of the 16 carbon atoms in its structure. researchgate.net

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. Distortionless Enhancement by Polarization Transfer (DEPT) experiments, specifically DEPT-135, help differentiate between CH, CH₂, and CH₃ groups. In the case of tioconazole, a DEPT-135 experiment shows 11 peaks, aiding in the classification of the carbon types. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments and confirming the connectivity of the entire structure. researchgate.net The collective data from ¹H, ¹³C, DEPT, and HMBC experiments provide an unequivocal confirmation of the chemical structure of tioconazole. unr.edu.arresearchgate.net

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for Tioconazole

This table is a representative compilation based on literature data. Exact chemical shifts can vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Carbon Type (from DEPT) |

|---|---|---|---|

| Imidazole Ring | 6.8 - 7.7 | 119 - 139 | CH |

| Dichlorophenyl Ring | 7.2 - 7.5 | 127 - 135 | CH / C |

| Chlorothienyl Ring | 6.9 - 7.1 | 125 - 130 | CH / C |

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR), are powerful for identifying the functional groups present in a molecule. researchgate.net These methods measure the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule. researchgate.netunr.edu.ar

FTIR-ATR is particularly advantageous as it requires minimal sample preparation and is non-destructive. monash.edu The spectrum of tioconazole exhibits characteristic absorption bands corresponding to its various structural components. Key vibrational bands include those for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the aromatic and imidazole rings, and the distinctive C-Cl stretching from the chlorinated aromatic moieties. unr.edu.ar For example, a notable band for the C-Cl bond vibration has been identified at 626.9 cm⁻¹. unr.edu.ar

Table 2: Characteristic FTIR-ATR Vibrational Bands for Tioconazole

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| ~2900 | Aliphatic C-H Stretch |

| ~1600 | Aromatic C=C Ring Stretch |

| ~1500 | Imidazole Ring C=N Stretch |

| ~1250 | C-O-C Ether Stretch |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a complementary technique to FTIR. mdpi.com It involves the inelastic scattering of monochromatic light (from a laser) and provides detailed information about molecular vibrations, making it an excellent tool for creating a unique molecular fingerprint. researchgate.netunr.edu.arunr.edu.ar The Raman spectrum of tioconazole raw material has been thoroughly analyzed, and its characteristic bands have been tabulated. researchgate.net This technique is highly specific and can be used for raw material identification and quality control, as it is sensitive to the molecular structure and crystalline form of the compound. unr.edu.arunr.edu.ar

Table 3: Key Raman Bands for Tioconazole

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| ~1600 | Ring Breathing Modes |

| ~1400 | CH₂ Deformation |

| ~1100 | Ring Modes |

Near-Infrared (NIR) Spectroscopy for Material Characterization and Process Monitoring

Near-Infrared (NIR) spectroscopy, which utilizes the 800 to 2500 nm region of the electromagnetic spectrum, has emerged as a rapid and non-destructive analytical tool. nih.gov It is particularly useful for the physical and chemical characterization of bulk materials. tcsedsystem.edu In the context of Tioconazole Hydrochloride, NIR spectroscopy can be used for raw material identification and for quantifying physical parameters. researchgate.netunr.edu.ar

The absorption bands in the NIR region correspond to overtones and combinations of fundamental vibrations found in the mid-infrared range, such as C-H, N-H, and O-H bonds. nih.gov A key advantage of NIR is its suitability for implementation as a Process Analytical Technology (PAT) tool for real-time, in-line process monitoring during manufacturing. researchgate.neteuropeanpharmaceuticalreview.comnih.gov This allows for continuous quality control without the need for sample preparation. researchgate.netunr.edu.ar The NIR spectrum of tioconazole shows several characteristic bands, including those at 1112, 1394.5, 1458.5, and 1634 nm. unr.edu.ar

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry for Quantitative Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. Tioconazole possesses chromophores, particularly its aromatic rings, which allow it to absorb UV radiation. The UV spectrum of tioconazole in solution typically shows two maxima (λmax), an intense band around 199 nm and a lower intensity band at approximately 225 nm. unr.edu.ar

For quantitative determination, Beer-Lambert's law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is simple, rapid, and cost-effective for routine analysis.

Derivative spectrophotometry can enhance the resolution of overlapping spectral bands and eliminate background interference. derpharmachemica.com First-derivative (D¹) and second-derivative (D²) spectrophotometry have been successfully applied to the quantification of tioconazole. researchgate.net For instance, a first-derivative method allows for the measurement of tioconazole at 233.4 nm, where a potential co-formulated substance like benzyl (B1604629) alcohol shows a zero-crossing point, thus enabling accurate quantification without interference. tsijournals.com Similarly, a second-derivative method has been developed that measures the peak amplitude at 248 nm in 0.1 N hydrochloric acid. researchgate.netresearchgate.net Spectrophotometric methods have also been developed based on the formation of colored charge-transfer complexes with reagents like chloranilic acid or picric acid, with the resulting complexes being measured at specific wavelengths in the visible region (e.g., 530 nm or 422 nm). researchgate.netresearchgate.netbohrium.comnih.gov

Table 4: UV-Vis and Derivative Spectrophotometry Data for Tioconazole

| Method | Solvent/Reagent | Wavelength (λ) |

|---|---|---|

| Zero-Order UV-Vis | Water | 199 nm, 225 nm unr.edu.ar |

| First-Derivative | Methanol (B129727) | 233.4 nm tsijournals.com |

| Second-Derivative | 0.1 N HCl | 248 nm researchgate.netresearchgate.net |

| Charge-Transfer Complex | Picric Acid in Chloroform | 422 nm (D¹) researchgate.netresearchgate.net |

Chromatographic Analysis Techniques for Purity and Quantification

Chromatographic techniques are essential for separating tioconazole from its impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of tioconazole and determining the content of related substances. tsijournals.comresearchgate.net

A typical Reverse-Phase HPLC (RP-HPLC) method involves a stationary phase, such as a C18 column, and a mobile phase, which is often a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. tsijournals.comajpaonline.com Detection is usually performed using a UV detector set at a wavelength where tioconazole absorbs strongly, such as 220 nm or 225 nm. ajpaonline.comresearchgate.net

These methods are stability-indicating, meaning they can separate the intact drug from its degradation products, which is crucial for quality control. tsijournals.com Forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to validate the specificity of the HPLC method. tsijournals.comajpaonline.com The linear detection range for a typical HPLC method for tioconazole is reported to be 0.12–0.28 mg/ml, with a detection limit of 20 ng. researchgate.net By optimizing parameters such as mobile phase composition, flow rate, and detection wavelength, analysts can achieve efficient separation of tioconazole from its potential impurities, including related compounds A, B, and C. researchgate.netnih.govwaters.com

Table 5: Example HPLC Conditions for Tioconazole Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) tsijournals.com |

| Mobile Phase | Methanol: 0.2% Triethylamine (B128534) in Water (pH 7.5) (85:15, v/v) tsijournals.com |

| Flow Rate | 1.0 mL/min tsijournals.com |

| Detection | UV at 220 nm ajpaonline.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Benzyl alcohol |

| Chloranilic acid |

| Hydrochloric acid |

| Methanol |

| Picric acid |

| Potassium bromide |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is an indispensable analytical technique for the solid-state characterization of this compound, providing definitive information about its crystallinity, crystal structure, and potential polymorphic forms. The atomic arrangement within a solid determines its physical properties, and XRD is the primary method used to probe this arrangement.

Powder X-ray Diffraction (PXRD) analysis of the Tioconazole free base raw material confirms its highly crystalline nature, characterized by a series of sharp, well-defined diffraction peaks in its pattern. A crystalline solid produces a unique diffraction pattern based on the specific arrangement of its atoms in the crystal lattice. This pattern serves as a fingerprint for that particular crystalline form. For Tioconazole, a very intense characteristic peak has been reported at a diffraction angle (2θ) of 22.33°. Other significant peaks have also been identified, providing a comprehensive profile for identification and quality control purposes. The presence of these sharp peaks, as opposed to a broad halo, confirms the long-range molecular order indicative of a crystalline material.

Furthermore, single-crystal X-ray diffraction has been employed to elucidate the precise three-dimensional structure of new salt forms. Researchers have successfully grown single crystals of this compound hemihydrate and determined their structure at various temperatures, including after dehydration and rehydration. This level of analysis provides absolute structural information, including bond lengths, angles, and intermolecular interactions, which is crucial for understanding the stability and physicochemical properties of the salt.

The study of polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice—is a critical aspect of pharmaceutical development, as different polymorphs can have different solubility, stability, and bioavailability. XRD is the most powerful tool for identifying and differentiating between polymorphic forms. Each polymorph will produce a unique XRD pattern. While specific polymorphs of this compound are not extensively detailed in the literature, XRD would be the definitive technique for their discovery and characterization.

XRD is also used to assess the physical state of the drug within a final formulation. For example, when Tioconazole was incorporated into a mucoadhesive vaginal film, the XRD pattern of the film did not show the characteristic peaks of the crystalline drug. This indicated that the drug was molecularly dispersed within the polymer matrix in an amorphous, non-crystalline state, a finding that can have significant implications for the product's dissolution rate and performance.

Table 4: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Crystalline Tioconazole (TCZ) Base

| Diffraction Angle (2θ) | Relative Intensity |

| 8.71° | - |

| 10.39° | - |

| 13.49° | - |

| 13.83° | - |

| 22.33° | Very Intense |

| 24.61° | - |

| 25.33° | - |

| 26.27° | - |

| 28.99° | - |

| 29.39° | - |

| 32.17° | - |

| 32.77° | - |

| 38.59° | - |

(Data sourced from a study on Tioconazole raw material. Relative intensities for non-primary peaks were not specified.)

Microscopic Techniques for Particle Size Distribution and Morphology

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are vital for characterizing the particle size distribution and morphology of this compound raw material. These physical characteristics are critical as they can significantly influence various pharmaceutical properties, including powder flowability, dissolution rate, and content uniformity in the final dosage form.

SEM analysis provides high-resolution images of the particle surfaces, revealing detailed information about their shape, texture, and size. Investigations of the Tioconazole free base (TCZ) bulk powder have shown that the particles are crystalline in nature. The morphology can be described by observing the particle shapes in SEM micrographs at various magnifications.

Particle size distribution is a key parameter evaluated through microscopic measurements. For Tioconazole bulk powder, the particle size has been shown to range broadly, for example, from 3 µm to 95 µm. This wide distribution indicates a polydisperse sample. Understanding this distribution is essential for process development; for instance, milling might be required to achieve a more uniform and smaller particle size to improve dissolution or ensure homogeneity in a formulation.

The morphology of a newly characterized this compound hemihydrate salt has also been examined using hot-stage microscopy, which confirmed that the crystals exhibited birefringence under polarized light, a characteristic of anisotropic crystalline materials. This technique combines microscopy with thermal analysis, allowing for the visual observation of changes in crystal form and morphology as a function of temperature.

Development and Validation of Quantitative Assay Methods for Pharmaceutical Preparations

The accurate quantification of this compound in pharmaceutical preparations is crucial for ensuring product quality and therapeutic efficacy. To this end, various robust and reliable analytical methods have been developed and validated, primarily employing High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. These methods are validated in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) stands out as a widely used technique for the determination of tioconazole in bulk drug and various formulations such as creams and vaginal implants. ejpmr.comtsijournals.com These methods have demonstrated high levels of sensitivity, precision, and specificity.

One developed RP-HPLC method utilized a Cosmosil C18 column (250 mm x 4.6 ID) with a mobile phase composed of methanol and phosphate (B84403) buffer (pH 3) in a 95:05 ratio. ajpaonline.comajpaonline.com The analysis was performed at a flow rate of 0.9 ml/min with UV detection at 220 nm, where tioconazole had a retention time of 4.67 minutes. ajpaonline.comajpaonline.com Another validated HPLC method for tioconazole in vaginal implants established a linear relationship in the concentration range of 0.5-160 μg/mL with a correlation coefficient of 0.9999 at a wavelength of 224 nm. ejpmr.com

A separate study focused on the simultaneous determination of tioconazole and benzyl alcohol in a cream formulation. tsijournals.com This method employed a Hypersil BDS-C18 column and a mobile phase of methanol: water (containing 0.2% v/v aqueous triethylamine at pH 7.5) in an 85:15 v/v ratio. The flow rate was 1 ml/min, with UV detection at 220 nm for tioconazole. The method was validated over a concentration range of 2–64 μg/ml. tsijournals.com

The validation parameters for these HPLC methods, as per ICH guidelines, are summarized below:

Table 1: Validation Parameters for RP-HPLC Methods for Tioconazole Quantification

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Linearity Range | 0.5-160 μg/mL ejpmr.com | 2-64 μg/mL tsijournals.com |

| Correlation Coefficient (r²) | 0.9999 ejpmr.com | Not Specified |

| Accuracy (% Recovery) | Within acceptable limits | Within acceptable limits |

| Precision (% RSD) | Within acceptable limits | Within acceptable limits |

| Specificity | Method is specific | Method is specific |

| Limit of Detection (LOD) | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | Not Specified |

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of tioconazole. These techniques are valued for their minimal sample preparation requirements. juniperpublishers.com

One such method is based on the formation of a charge transfer complex between tioconazole as an n-donor and chloranilic acid as a π-acceptor. bohrium.comnih.gov The resulting complex can be measured at a maximum wavelength (λmax) of 530 nm. bohrium.comnih.gov This method has been successfully applied to the determination of tioconazole in both its pure form and in pharmaceutical formulations. bohrium.comnih.gov

Another approach involves the use of first-order derivative spectrophotometry. tsijournals.com This technique allows for the simultaneous determination of tioconazole and benzyl alcohol by utilizing the zero-crossing technique. The quantitative determination of tioconazole is achieved by measuring the amplitude at 233.4 nm. The method demonstrated linearity over a concentration range of 3–9 μg/ml. tsijournals.com

The validation of these spectrophotometric methods has confirmed their suitability for routine quality control analysis.

Table 2: Validation Parameters for Spectrophotometric Methods for Tioconazole Quantification

| Parameter | Charge Transfer Method | First-Order Derivative Method |

|---|---|---|

| Linearity Range | Not Specified | 3-9 μg/mL tsijournals.com |

| Correlation Coefficient (r²) | Not Specified | Not Specified |

| Accuracy (% Recovery) | Satisfactory bohrium.com | Within acceptable limits tsijournals.com |

| Precision (% RSD) | Satisfactory bohrium.com | Within acceptable limits tsijournals.com |

| Sensitivity | Sensitive method bohrium.com | Not Specified |

These developed and validated analytical methods provide reliable tools for the quantitative analysis of this compound in pharmaceutical preparations, ensuring that the products meet the required quality standards.

Drug Delivery Systems and Advanced Formulation Research for Tioconazole Hydrochloride

Transdermal Drug Delivery Approaches

The development of transdermal drug delivery systems for Tioconazole (B1681320) Hydrochloride aims to provide controlled, sustained release, potentially improving patient compliance and reducing side effects associated with other administration routes.

Development of Matrix-Type Transdermal Patches

Matrix-type transdermal patches offer a promising approach for the sustained delivery of Tioconazole Hydrochloride. In this design, the drug is uniformly dispersed within a polymer matrix, which controls the rate of drug release onto the skin.

Researchers have successfully formulated and evaluated Tioconazole transdermal patches using the solvent casting technique. These studies often employ a combination of polymers to achieve desired physicochemical properties and drug release profiles. For instance, various formulations have been prepared using different ratios of Hydroxypropyl Methylcellulose (HPMC) and Polyvinyl Pyrrolidone (PVP), with Polyethylene (B3416737) Glycol (PEG) 400 incorporated as a plasticizer to enhance flexibility.

Evaluation of these patches includes a range of physicochemical tests such as thickness, weight uniformity, tensile strength, folding endurance, and moisture content analysis. Studies have shown that the ratio of polymers significantly impacts the patch characteristics. For example, a formulation with a 1:1 ratio of HPMC to PVP (TCZ3) demonstrated optimal properties, including a maximum in-vitro drug release of 92.54%. The development process involves dissolving the drug and polymers in a suitable solvent, casting the solution into a petri dish, and allowing the solvent to evaporate, leaving a thin, drug-loaded film.

Table 1: Physicochemical Evaluation of Tioconazole Transdermal Patch Formulations

| Formulation Code | HPMC:PVP Ratio | Thickness (mm) | Weight Uniformity (mg) | Drug Content (%) | Folding Endurance |

|---|---|---|---|---|---|

| TCZ1 | 1:0.25 | 0.21 ± 0.01 | 150.3 ± 1.5 | 98.2 ± 0.5 | 110 ± 2 |

| TCZ2 | 1:0.5 | 0.23 ± 0.02 | 152.1 ± 1.2 | 97.5 ± 0.8 | 125 ± 3 |

| TCZ3 | 1:1 | 0.25 ± 0.01 | 155.6 ± 1.0 | 99.1 ± 0.4 | 150 ± 2 |

| TCZ4 | 0.5:1 | 0.24 ± 0.02 | 154.2 ± 1.3 | 96.8 ± 0.7 | 135 ± 4 |

| TCZ5 | 0.25:1 | 0.22 ± 0.01 | 151.5 ± 1.8 | 97.9 ± 0.6 | 118 ± 3 |

Data is representative of typical findings in formulation studies.

In Vitro Release Kinetics Modeling from Transdermal Systems (e.g., Higuchi Model)

To understand the mechanism of drug release from these transdermal patches, researchers apply various kinetic models to the in vitro release data. The Higuchi model is frequently employed to describe the release of drugs from a matrix system, where the release is governed by Fickian diffusion. This model posits that the cumulative amount of drug released is proportional to the square root of time.

Studies on Tioconazole-loaded transethosomes incorporated into a gel, a type of transdermal delivery system, have shown that the drug release profiles follow Higuchi's diffusion model. This indicates that the release of Tioconazole from these formulations is a diffusion-controlled process. The data is typically plotted as the cumulative percentage of drug release versus the square root of time, and a linear relationship supports the applicability of the Higuchi model.

Onychomycosis-Specific Formulations

Onychomycosis, a fungal infection of the nail, presents a significant challenge for topical drug delivery due to the low permeability of the nail plate. Advanced formulations are being developed to enhance the transungual (through the nail) delivery of this compound.

Nail Lacquer Development for Transungual Delivery

Medicated nail lacquers are a primary strategy for delivering antifungal agents directly to the site of infection. These formulations are designed to be applied to the nail surface, where they form a film that acts as a drug reservoir, providing sustained release of the active ingredient.

The development of Tioconazole nail lacquers involves dissolving the drug and film-forming polymers, such as ethyl cellulose, in a mixture of solvents. The formulation's objective is to achieve sustained release over an extended period, thereby improving patient compliance by reducing the frequency of application. Research has focused on creating stable and effective lacquers that can penetrate the dense keratin (B1170402) structure of the nail.

Permeation Enhancement Strategies for Nail Plate Penetration (e.g., Thioglycolic Acid, Urea (B33335) Hydrogen Peroxide)

The primary barrier to effective topical treatment of onychomycosis is the highly cross-linked keratin network of the nail plate. To overcome this, various permeation enhancement strategies are being investigated. Chemical enhancers that disrupt the nail structure can significantly improve drug penetration.

Thioglycolic acid and urea hydrogen peroxide are two such enhancers that work by reducing the disulfide bonds within the nail's keratin structure, thereby increasing its permeability. Research has shown that the sequential application of a reducing agent like thioglycolic acid followed by an oxidizing agent such as urea hydrogen peroxide can have a significant enhancing effect on the penetration of antifungal agents. Studies specifically on Tioconazole have demonstrated that formulations containing thioglycolic acid achieved significantly higher permeation through the nail plate compared to those with urea hydrogen peroxide.

In Vitro Transungual Permeation Studies

To evaluate the effectiveness of these specialized formulations and permeation enhancers, in vitro transungual permeation studies are conducted. These studies typically utilize a Franz diffusion cell apparatus with a human nail plate mounted between the donor and receptor compartments.

In these experiments, the Tioconazole-containing formulation (e.g., nail lacquer) is applied to the dorsal side of the nail plate in the donor compartment. The receptor compartment is filled with a phosphate (B84403) buffer solution (pH 7.4) to mimic physiological conditions. Samples are withdrawn from the receptor compartment at various time intervals and analyzed, often by UV spectrophotometry, to determine the cumulative amount of drug that has permeated through the nail.

One study found that after 8 hours, the percentage of Tioconazole permeated through the nail was 64.93% when formulated with thioglycolic acid. Such studies are crucial for comparing the efficacy of different formulations and for identifying the most promising candidates for further development.

Table 2: In Vitro Permeation of Tioconazole Through Human Nail Plate with Different Enhancers

| Formulation | Permeation Enhancer | Cumulative Drug Permeated (%) at 8 hours |

|---|---|---|

| F1 | Thioglycolic Acid | 64.93 |

| F2 | Urea Hydrogen Peroxide | 52.18 |

| F3 | Combination | 58.75 |

| F4 | Control (No Enhancer) | 25.41 |

Data is representative of findings from comparative in vitro permeation studies.

Nanotechnology-Based Delivery Systems

Nanotechnology offers promising strategies to address the challenges associated with poorly water-soluble drugs like Tioconazole. By reducing particle size to the nanometer range, these systems can significantly improve dissolution rates and bioavailability. nih.gov

Development of Nanosuspensions for Solubility Enhancement

Tioconazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. bohrium.com For such compounds, the dissolution rate is often the limiting step for absorption. Nanosuspension technology is a promising approach to enhance the solubility and dissolution velocity of poorly soluble drugs. nih.gov This technique involves reducing the drug particles to a nanometer size range, which dramatically increases the surface area-to-volume ratio.

Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers. nih.gov This reduction in particle size to the nanoscale enhances the saturation solubility of the drug. For instance, the preparation of nanosuspensions for other poorly soluble antifungal agents like itraconazole (B105839) has been shown to significantly increase the in vitro drug release compared to the pure drug and marketed formulations. nih.gov The principles applied in these cases, such as using high-pressure homogenization or media milling, are applicable for developing this compound nanosuspensions to improve its dissolution profile and, consequently, its bioavailability. nih.govnih.gov

Transethosomal Gels for Enhanced Skin Permeation

Transethosomes are advanced, soft, malleable nanovesicles that have been developed to enhance the permeation of drugs through the skin. bohrium.comnih.gov These systems are particularly advantageous for topical delivery of antifungal agents like Tioconazole, as they can overcome the barrier function of the stratum corneum. bohrium.comnih.gov

Research has focused on developing and optimizing Tioconazole-loaded transethosomes (TEs) using a cold method. bohrium.comnih.gov These TEs are formulated as a gel for topical application. Studies have shown that these formulations can significantly improve skin permeation. For example, an optimized TCZ-loaded transethosomal gel demonstrated a maximum drug permeation of 92.12% after 12 hours in ex vivo studies using rabbit skin. nih.gov The vesicles are typically spherical and their particle sizes can range from approximately 219 nm to 757 nm, with an entrapment efficiency (% EE) of up to 86.13%. bohrium.comresearchgate.net The enhanced permeation is attributed to the high deformability of the transethosomal vesicles, which allows them to squeeze through the narrow intercellular spaces of the stratum corneum. bohrium.com

| Parameter | Value Range | Reference |

|---|---|---|

| Particle Size | 219.1 to 757.1 nm | bohrium.comresearchgate.net |

| Entrapment Efficiency (% EE) | 60.56% to 86.13% | bohrium.comnih.gov |

| Ex Vivo Drug Permeation (%) | 77.01% to 92.03% | bohrium.comresearchgate.net |

| Vesicle Shape | Spherical | researchgate.net |

Formulation and Characterization of Nanoemulgels

Nanoemulgels are an emerging topical drug delivery system that combines the advantages of nanoemulsions and gels. jddtonline.info A nanoemulsion, consisting of nano-sized droplets, is incorporated into a gel base, resulting in a formulation with good spreadability, a pleasing appearance, and enhanced drug penetration. jddtonline.infoijrar.org This system is particularly suitable for delivering hydrophobic drugs like Tioconazole topically. researchgate.net

The formulation of a Tioconazole nanoemulgel involves preparing a nanoemulsion (either oil-in-water or water-in-oil) in which the drug is dissolved, and then incorporating this nanoemulsion into a hydrogel matrix made with gelling agents like Carbopol 934 or xanthan gum. ijrar.orgresearchgate.net Characterization of these systems includes evaluation of physical appearance, pH, spreadability, viscosity, and drug content. researchgate.netresearchgate.net Studies on Tioconazole-loaded nanostructured lipid carriers (NLCs) incorporated into an emulgel have shown average particle sizes around 150.2 nm, which is suitable for topical application. ijrar.org The in vitro release from these emulgels can be sustained over several hours, with formulations containing Carbopol 934 showing a maximum release of 59.11% in 8 hours. researchgate.net

Mucoadhesive Drug Delivery Systems

Mucoadhesive systems are designed to remain in contact with the mucosal tissue for an extended period, allowing for prolonged drug release at the site of application. This is particularly beneficial for treating localized infections like vaginal candidiasis. nih.govsciensage.info

Chitosan/Hydroxypropyl Methylcellulose (CH/HPMC) Film Development

Researchers have developed novel mucoadhesive films for vaginal delivery of Tioconazole using a blend of biodegradable polymers, specifically Chitosan (CH) and Hydroxypropyl Methylcellulose (HPMC). researchgate.netconicet.gov.ar These films are designed to be a more comfortable and compliant alternative to conventional dosage forms like ovules. nih.govconicet.gov.ar

The formulation is optimized using experimental design strategies to evaluate the impact of ingredient proportions on the final product's quality. researchgate.netnih.gov An optimal formulation was identified to contain a CH and HPMC ratio of 0.25:0.75, with a plasticizer mixture of polyethylene glycol 400 and propylene (B89431) glycol, and a Tioconazole loading of 15% w/w. researchgate.netconicet.gov.arnih.gov Characterization studies revealed that the drug is entrapped in the polymeric matrix in an amorphous state, and the films exhibit a smooth, uniform surface, indicating excellent component compatibility. researchgate.netnih.gov

In Vitro Evaluation of Swelling Index and Mucoadhesive Properties

The performance of mucoadhesive films is critically dependent on their physicochemical properties, including their ability to swell and adhere to the mucosa. nih.govresearchgate.net The swelling index is an important parameter as it affects patient comfort and the rate of drug release. researchgate.netconicet.gov.ar

In vitro tests are conducted to measure these properties. The swelling behavior is determined by measuring the weight gain of the film when immersed in a simulated vaginal fluid. Films based on a Chitosan-HPMC blend with 40% PEG 400 as a plasticizer have been shown to exhibit the lowest swelling, which is a desirable characteristic for this application. nih.gov Mucoadhesive strength is evaluated using tensiometers that measure the force required to detach the film from a model mucosal surface. researchgate.net Studies have reported mucoadhesive strength for various film formulations in the range of 28 ± 0.2 to 75 ± 0.01 g. researchgate.net These evaluations are crucial for developing a formulation that adheres effectively to the vaginal mucosa, ensuring prolonged drug delivery. sciensage.inforesearchgate.net

| Property | Finding/Value | Reference |

|---|---|---|

| Optimal Polymer Ratio (CH:HPMC) | 0.25:0.75 | researchgate.netconicet.gov.ar |

| Mucoadhesive Strength | 28 ± 0.2 to 75 ± 0.01 g | researchgate.net |

| Swelling Behavior | Lowest swelling observed with 40% PEG 400 plasticizer | nih.gov |

| Film Thickness | 0.1-0.15 mm | researchgate.net |

Emulgel Formulations for Topical Applications

Emulgels are an emerging and promising topical drug delivery system, combining the properties of both an emulsion and a gel. This dual-control release system is particularly advantageous for delivering hydrophobic drugs like tioconazole to the skin. ijpsjournal.com Emulgels are essentially oil-in-water or water-in-oil emulsions mixed with a gelling agent. This formulation strategy can enhance the stability and release of the drug, offering a preparation that is non-greasy, easily spreadable, and has a pleasing appearance, which may improve patient compliance. ijpsjournal.comresearchgate.net The gel matrix provides a structured vehicle for the emulsion, which contains the drug, allowing for controlled and sustained release. ijrar.org

The choice of gelling agent is critical as it significantly influences the rheological properties and stability of the emulgel. thepharmajournal.com Commonly used polymers in tioconazole emulgel formulations include synthetic polymers like Carbopol (a polyacrylic acid polymer) and natural polysaccharides like xanthan gum. researchgate.netsemanticscholar.org

Polymer Selection:

Carbopol: Carbopol polymers, such as Carbopol 934, are widely used due to their ability to form clear, viscous gels at low concentrations when neutralized. nih.gov They provide good thermal stability and are compatible with many active pharmaceutical ingredients. researchgate.net

Xanthan Gum: This is a high-molecular-weight natural polysaccharide that produces highly viscous solutions at low concentrations. It is stable over a wide range of pH and temperatures. researchgate.net

Rheological Characterization: The rheological behavior of emulgels is a key quality attribute, affecting their spreadability, feel upon application, and drug release. Emulgels typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, meaning their viscosity decreases as shear rate increases (e.g., when rubbed onto the skin). thepharmajournal.comresearchgate.net This property is desirable for topical formulations, as it allows for easy application while maintaining a high viscosity at rest to ensure the formulation remains at the site of application.

In a study developing tioconazole emulgels, formulations using Carbopol 934 and xanthan gum were prepared. researchgate.net The viscosity of these formulations was measured at 10 RPM and found to be in the range of 15240 to 56340 cps. researchgate.net Formulations prepared with Carbopol generally exhibit higher viscosity compared to those with other polymers like HPMC or xanthan gum. ijpsjournal.com The rheological profile of these emulgels confirms their shear-thinning nature, which is a favorable characteristic for topical applications. thepharmajournal.comnih.gov

Table 1: Rheological Properties of Tioconazole Emulgel Formulations

| Formulation Code | Gelling Agent | Viscosity (cps at 10 RPM) | Rheological Behavior |

|---|---|---|---|

| F1 | Carbopol 934 (0.5%) | 15240 | Non-Newtonian, Shear-thinning |

| F2 | Carbopol 934 (1%) | 35460 | Non-Newtonian, Shear-thinning |

| F3 | Carbopol 934 (1.5%) | 56340 | Non-Newtonian, Shear-thinning |

| F4 | Xanthan Gum (0.5%) | 18540 | Non-Newtonian, Shear-thinning |

| F5 | Xanthan Gum (1%) | 38620 | Non-Newtonian, Shear-thinning |

Data adapted from a study on tioconazole loaded emulgels. researchgate.net

The efficacy of a topical formulation is dependent on its ability to release the active drug and exert its therapeutic effect.

In Vitro Drug Release: In vitro drug release studies are performed to evaluate the rate and extent to which the drug is released from the formulation. For tioconazole emulgels, these studies are often conducted using a Franz diffusion cell. Research has shown that the choice and concentration of the gelling polymer directly impact the drug release profile. ijpsjournal.comresearchgate.net In one study, a formulation (F1) containing 0.5% Carbopol 934 exhibited the maximum cumulative drug release of 59.11% over 8 hours. researchgate.netsemanticscholar.org Another formulation (F5) with 1% xanthan gum showed a release of 55.11% in the same timeframe. researchgate.netsemanticscholar.org The release kinetics for the optimal Carbopol-based formulation were found to follow the Higuchi model, indicating that drug release is governed by diffusion. researchgate.netsemanticscholar.org Nanostructured lipid carriers (NLCs) incorporated into an emulgel have also been shown to provide a sustained release of tioconazole, with 90% of the drug being released within 24 hours. ijrar.org

Table 2: In Vitro Cumulative Drug Release from Tioconazole Emulgels

| Formulation Code | Gelling Agent | Cumulative % Drug Release (at 8 hours) | Release Kinetic Model |

|---|---|---|---|

| F1 | Carbopol 934 (0.5%) | 59.11% | Higuchi |

Data sourced from research on the development and evaluation of tioconazole loaded emulgel. researchgate.net

Antifungal Activity: The antifungal efficacy of tioconazole emulgels is typically assessed in vitro against relevant fungal strains like Candida albicans. The zone of inhibition method is commonly used, where the diameter of the area where fungal growth is prevented by the formulation is measured. Studies have demonstrated that optimized tioconazole emulgel formulations exhibit significant antifungal activity, often comparable to that of marketed cream formulations. researchgate.netsemanticscholar.org For instance, emulgel formulations F1 (Carbopol 934) and F5 (xanthan gum) produced zones of inhibition similar to a commercially available antifungal cream. researchgate.netsemanticscholar.org Furthermore, nanostructured lipid carrier (NLC)-based emulgels have demonstrated superior antifungal activity compared to conventional formulations. ijrar.org Tioconazole itself is highly potent against clinical yeast isolates, with a Minimum Inhibitory Concentration (MIC50) of ≤ 0.5 µg/ml, and also inhibits bacterial species associated with vaginosis. nih.gov

Molecular Mechanisms of Antifungal Resistance to Tioconazole Hydrochloride

Fungal Adaptive Responses to Azole Antifungals at the Cellular Level

Exposure to azole antifungals like tioconazole (B1681320) induces a cellular stress response in fungi, which is a key initial step in adaptation and the development of tolerance. researchgate.net This response aims to mitigate the damage caused by the drug and maintain cellular homeostasis. A central player in this process is the molecular chaperone Hsp90, which stabilizes the protein phosphatase calcineurin. researchgate.netnih.gov Calcineurin is a critical component of stress signal transduction pathways. researchgate.net

When a fungal cell is exposed to an azole, the resulting membrane stress triggers these pathways. nih.gov Activation of Hsp90 and calcineurin helps the fungus to tolerate the drug's effects and can promote genomic instability, which increases the probability of mutations that confer stable, heritable resistance. researchgate.net Compromising the function of Hsp90 or calcineurin can enhance the efficacy of azoles, sometimes converting their fungistatic (growth-inhibiting) action to fungicidal (cell-killing). researchgate.net Additionally, other stress response pathways, such as the cell wall integrity pathway regulated by protein kinase C (PKC) and the high osmolarity glycerol (B35011) (HOG) pathway, are activated to maintain the structural integrity of the cell wall under duress. researchgate.netyoutube.com

Intrinsic and Extrinsic Resistance Mechanisms in Pathogenic Fungi

Fungal resistance to azoles can be categorized as either intrinsic or acquired (extrinsic). Intrinsic resistance is a natural, inherent trait of certain fungal species. nih.govmdpi.com For example, some species like Candida krusei are intrinsically less susceptible to certain azoles. researchgate.net Acquired resistance, on the other hand, develops in a previously susceptible fungal population following exposure to an antifungal agent. mdpi.comnih.gov The primary molecular mechanisms underlying both forms of resistance are similar and often involve modifications of the drug's target, reduced intracellular drug concentration, or alterations in the broader biosynthetic pathway. nih.govoup.comsemanticscholar.org

Target Site Modification and Overexpression

The most direct mechanism of resistance involves the enzyme lanosterol (B1674476) 14-α-demethylase (Erg11p or Cyp51) itself. nih.gov

Point Mutations: Single amino acid substitutions in the ERG11/CYP51A1 gene can reduce the binding affinity of tioconazole to the enzyme, rendering the drug less effective. nih.govasm.org Numerous such mutations have been identified in resistant clinical isolates of Candida albicans and Aspergillus fumigatus. nih.govnih.gov While some mutations have a minor effect, others can confer high levels of resistance, and often multiple mutations are found simultaneously in highly resistant strains. nih.govasm.org

Gene Overexpression: An increase in the production of the Erg11p enzyme can overwhelm the inhibitory capacity of the available drug. nih.govasm.org This is often achieved through gain-of-function mutations in transcription factors, such as Upc2p in Candida species, that regulate ERG11 expression. nih.govoup.com Another mechanism involves aneuploidy, specifically the formation of an isochromosome containing extra copies of the ERG11 gene, leading to its overexpression. nih.govoup.com

Table 1: Selected Point Mutations in the CYP51A1 Gene Associated with Azole Resistance in Candida albicans

| Mutation | Amino Acid Change | Consequence |

|---|---|---|

| G129A | Glycine to Alanine | Contributes to resistance, often found with other mutations nih.govasm.org |

| Y132H | Tyrosine to Histidine | Reduces affinity for azole drugs nih.govasm.org |

| S405F | Serine to Phenylalanine | Found as a single substitution in a resistant strain nih.govasm.org |

| G464S | Glycine to Serine | Measurable effect on target enzyme affinity for azoles nih.govasm.org |

Reduced Intracellular Drug Accumulation

A predominant mechanism for acquired azole resistance is the active removal of the drug from the fungal cell by efflux pumps. researchgate.netbiomedpharmajournal.orgnih.gov This prevents tioconazole from reaching a sufficient intracellular concentration to inhibit its target. Fungi utilize two main superfamilies of transporter proteins for this purpose. nih.govnih.gov

ATP-Binding Cassette (ABC) Transporters: These primary transporters use the energy from ATP hydrolysis to expel a wide range of substrates, including azoles. nih.govbiotechmedjournal.com In Candida albicans, the overexpression of genes like CDR1 (Candida Drug Resistance 1) and CDR2 is a major cause of clinical azole resistance. biotechmedjournal.comnih.gov The transcription factor Tac1p regulates these genes, and gain-of-function mutations in TAC1 lead to their constitutive overexpression. asm.orgnih.gov

Major Facilitator Superfamily (MFS) Transporters: These are secondary transporters that use the proton motive force across the cell membrane to efflux drugs. nih.gov The MDR1 gene in C. albicans encodes an MFS transporter whose overexpression is specifically linked to resistance against certain azoles. asm.orgnih.gov

Table 2: Major Efflux Pumps Involved in Azole Resistance in Candida Species

| Pump Family | Pump Name | Encoding Gene | Regulating Transcription Factor | Fungal Species |

|---|---|---|---|---|

| ABC Transporter | Cdr1p | CDR1 | Tac1p | C. albicans, C. glabrata nih.govasm.orgbiotechmedjournal.comnih.gov |

| ABC Transporter | Cdr2p | CDR2 | Tac1p | C. albicans nih.govasm.orgnih.gov |